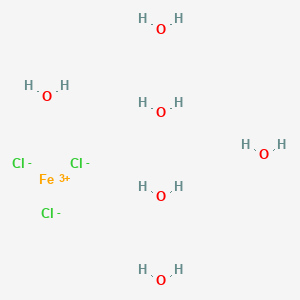
Cloruro férrico hexahidratado
Descripción general
Descripción
Ferric chloride hexahydrate is a chemical compound that consists of iron, chlorine, and water molecules. It is known for forming octahedral complexes with iron at the center, surrounded by water molecules and chloride ions. The compound has been studied extensively due to its role in various chemical processes and its potential applications in different fields, such as materials science and environmental engineering .
Synthesis Analysis
The synthesis of ferric chloride hexahydrate can occur through the reaction of iron with chlorine and water. In a study, hexaaquanickel(II) chloro(hydrogenethylenediaminetetraacetato)ferrate(III) was prepared by reacting nickel(II) chloride with iron(III) in water at room temperature, which indicates the possibility of synthesizing iron complexes in aqueous solutions . Additionally, ferric chloride-graphite intercalation compounds were synthesized by reacting FeCl3 and expanded graphite in air, demonstrating another method of preparing iron chloride complexes .
Molecular Structure Analysis
The molecular structure of ferric chloride hexahydrate has been determined using single-crystal X-ray diffraction. The iron ions are coordinated by two chloride ions and four water molecules, forming a trans-[FeCl2(OH2)4]+ octahedral ion. The crystals are monoclinic with specific interatomic distances for Fe-Cl and Fe-OH2 . Raman spectroscopy has also been used to study the molecular structure, confirming the presence of the octahedral Fe(H2O)4Cl+2 ions in the crystalline state .
Chemical Reactions Analysis
Ferric chloride hexahydrate participates in various chemical reactions, including hydrolysis and complexation. X-ray absorption spectroscopy has shown that ferric ions can form hydrous oxide gels through hydrolysis, with the local structure evolving as the hydrolysis proceeds . The compound also exhibits thermal behavior where it can lose water and decompose to form other compounds, such as nickel ferrite when combined with nickel(II) chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of ferric chloride hexahydrate have been explored through different spectroscopic techniques. Raman spectroscopy has provided insights into the different species present in various states of the compound, such as crystalline, molten, and glassy states . UV-Vis spectrophotometry and XAFS studies have been conducted to understand the speciation and thermodynamic properties of ferric chloride complexes in different environments . Additionally, the hydration of ferric chloride in aqueous solutions has been studied using Raman spectroscopy, revealing the influence of water-mediated ion pairing on the hydration spectra .
Aplicaciones Científicas De Investigación
Síntesis de Nanopartículas de Hierro Zerovalente
Las nanopartículas de hierro zerovalente se han sintetizado con éxito utilizando la reducción de solución de borohidruro de sodio de cloruro férrico hexahidratado en presencia de montmorillonita como un reactivo de protección y soporte eficaz .
Catalizador para Síntesis Orgánica
El this compound es un catalizador popular para la síntesis orgánica . Es un ácido de Lewis moderadamente fuerte y muchas de sus aplicaciones explotan esta propiedad .
Tratamiento de Aguas Residuales de Residuos Industriales
El this compound se utiliza para el tratamiento de aguas residuales de residuos industriales .
Hidrometalurgia de Cloruros
Se utiliza en la hidrometalurgia de cloruros, específicamente en el proceso Silgarin para la producción de silicio .
Producción de Agua Potable
El this compound se utiliza en la producción de agua potable .
Producción de Precursores para Cloruro de Polivinilo (PVC)
Se utiliza en la producción de precursores para cloruro de polivinilo (PVC) .
Preparación de Fosfatos de Hierro con Molde Orgánico
El this compound se utiliza para preparar fosfatos de hierro con molde orgánico .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of ferric trichloride hexahydrate are red blood cells (RBCs) and platelets . It has been shown to induce vascular injury, leading to occlusive thrombosis, which involves platelet activation and aggregation .
Mode of Action
Ferric trichloride hexahydrate interacts with its targets through a series of complex reactions. Upon exposure to water, it forms hydrates, reflecting its Lewis acidity . All hydrates exhibit deliquescence, meaning that they become liquid by absorbing moisture from the air . Hydration invariably gives derivatives of aquo complexes with the formula
[FeCl2(H2O)4]+[FeCl_2(H_2O)_4]^+[FeCl2(H2O)4]+
. This interaction with water and its targets leads to changes in the cellular environment, promoting thrombosis .Biochemical Pathways
The redox transition between the Fe(II) and Fe(III) valence states forms a complex network of biochemical interactions, including a tight interplay of biotic and abiotic reactions . These reactions have a fundamental role in environmental biogeochemistry . The compound’s interaction with red blood cells and platelets leads to extensive vascular injury and thrombosis .
Pharmacokinetics
It is known that the compound is highly soluble in water, with a solubility of 912 g/l at 25°c . This high solubility suggests that the compound could have good bioavailability.
Result of Action
The molecular and cellular effects of ferric trichloride hexahydrate’s action are primarily seen in the induction of vascular injury and thrombosis . This involves the activation and aggregation of platelets in the context of an aseptic closed vascular system . The compound’s interaction with red blood cells also promotes extensive vascular injury .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ferric trichloride hexahydrate. For instance, the compound forms hydrates upon exposure to water, reflecting its Lewis acidity . All hydrates exhibit deliquescence, meaning that they become liquid by absorbing moisture from the air . This suggests that the compound’s action could be influenced by the presence and amount of water in the environment.
Propiedades
IUPAC Name |
iron(3+);trichloride;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXWGWZJXJUMQB-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3FeH12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7705-08-0 (Parent), 20074-52-6 (Parent) | |
| Record name | Ferric chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30894792 | |
| Record name | Ferric chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brownish-yellow or orange solid with mild odor of hydrogen chloride; Highly hygroscopic and soluble in water; [Merck Index] Yellow-brown odorless prills; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Ferric chloride hexahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21046 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10025-77-1 | |
| Record name | Ferric chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric chloride hexahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FERRIC CHLORIDE HEXAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I2XIN602U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Its molecular formula is FeCl3·6H2O, and its molecular weight is 270.30 g/mol.
A: Yes, research articles report characterization using various spectroscopic techniques. For instance, Fourier transform infrared spectroscopy (FTIR) has been used to analyze the functional group changes during the synthesis of a poly(vinyl chloride) metallopolymer using ferric chloride hexahydrate []. Additionally, X-ray diffraction analysis has been employed to study the crystal structure of ferric chloride hexahydrate [] and to characterize α-Fe2O3 nanoparticles prepared using ferric chloride hexahydrate as a precursor [].
ANone: While generally stable, its stability can be affected by factors like pH and the presence of other ions.
A: Yes, research has demonstrated its compatibility with various materials. For example, it has been successfully incorporated into poly(vinyl chloride) to create a stable metallopolymer with excellent hydrophobic and oleophobic properties []. Additionally, ferric chloride hexahydrate has been used to modify chitosan, resulting in a compound adsorbent with enhanced Cr(VI) removal capabilities [].
A: It acts as a Lewis acid catalyst in various organic reactions. It is particularly useful in esterification, oxidation, and condensation reactions. For example, ferric chloride hexahydrate has been successfully employed as a catalyst in the synthesis of various compounds, including dibutyl maleate [], n-butyl chloroacetate [], isobutyl propionate [], diisopentyl maleate [], 3,4-dihydropyrimidinones [], ethyl chloroacetate [], cyclohexyl acetate [], amyl chloroacetate [], nerolin bromelia [], and ethyl lactate [].
A: In the Biginelli reaction, ferric chloride hexahydrate catalyzes the condensation of an aldehyde, a β-keto ester, and urea to form 3,4-dihydropyrimidinones. It activates the carbonyl groups of the reactants, facilitating the formation of the desired product [].
A: Yes, it has been employed in the synthesis of various compounds with industrial applications. For example, it has been used as a catalyst for synthesizing dibutyl maleate, a compound used as a monomer in the production of polymers and resins []. It has also been utilized in the synthesis of n-butyl chloroacetate, an important intermediate in the production of pharmaceuticals, pesticides, and dyes [].
ANone: While the provided abstracts do not delve into computational details, such techniques could be applied to model its interactions or predict reaction outcomes.
ANone: The presence of water molecules in the hydrated form can influence its Lewis acidity and, consequently, its catalytic activity.
ANone: It is generally stable under normal conditions but can be hygroscopic. Proper storage is essential to prevent moisture absorption.
ANone: Yes, it is corrosive and requires careful handling. Appropriate safety data sheets should be consulted before use.
ANone: While it's not a common active pharmaceutical ingredient, it can be used in some formulations or as a reagent in drug synthesis.
A: Yes, it finds use in wastewater treatment [, , ], as a mordant in dyeing, and in various other industrial processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)











![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)
